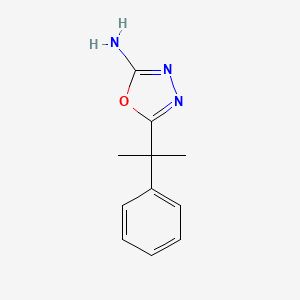

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-phenylpropan-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-11(2,8-6-4-3-5-7-8)9-13-14-10(12)15-9/h3-7H,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEONSGTBRHUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=NN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Biological Activity

5-(2-Phenylpropan-2-YL)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, particularly in relation to the endocannabinoid system.

- IUPAC Name : this compound

- CAS Number : 1016764-91-2

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.24 g/mol

This compound acts as an agonist for the cannabinoid receptors CB1 and CB2. This interaction suggests that it may influence a variety of physiological processes through modulation of the endocannabinoid system, which is involved in pain sensation, mood regulation, and memory functions .

1. Cannabinoid Receptor Agonism

The compound's primary mechanism involves binding to CB1 and CB2 receptors, leading to a cascade of biological responses. This action is significant in pain management and neuroprotection.

3. Tyrosinase Inhibition

Tyrosinase is an enzyme crucial for melanin production. Some derivatives of oxadiazoles have demonstrated inhibitory effects on tyrosinase activity, indicating potential applications in skin whitening or treatment of hyperpigmentation disorders .

Study on Synthetic Cannabinoids

A study highlighted the effects of synthetic cannabinoids on various biological systems, noting that compounds similar to this compound could modulate neurotransmitter release and influence mood disorders .

Tyrosinase Inhibition Study

A comparative study involving oxadiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values indicating effective inhibition of tyrosinase. For example:

| Compound | IC50 (µM) |

|---|---|

| Compound A | 0.51 ± 0.00 |

| Compound B | 20.38 ± 1.99 |

| 5-(2-Phenylpropan-2-YL)-1,3,4-Oxadiazol | TBD |

This data suggests that further exploration into the tyrosinase inhibitory properties of this compound could yield significant findings for dermatological applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the 5-(2-phenylpropan-2-YL) group may enhance the compound's efficacy against various pathogens. Studies have shown that oxadiazole derivatives can inhibit bacterial growth and have potential as antibiotic agents .

Anticancer Properties

Several studies have reported the anticancer activity of oxadiazole compounds. The 1,3,4-oxadiazole scaffold is known for its ability to interact with biological targets involved in cancer progression. Preliminary data suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Neurological Applications

The compound's structure suggests potential neuroprotective effects. Research into similar oxadiazole derivatives has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Materials Science

Polymer Chemistry

this compound can serve as a versatile building block in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength . This application is particularly relevant for developing advanced materials used in electronics and coatings.

Fluorescent Materials

The unique electronic properties of oxadiazoles make them suitable candidates for developing fluorescent materials. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation .

Biological Research

Cell Culture Applications

The compound has been evaluated for its role as a buffering agent in cell culture systems. It maintains pH stability within a range conducive to cell growth, making it valuable for biological experiments . This application highlights its importance in the development of biotechnological processes.

Drug Delivery Systems

Due to its chemical properties, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs may enhance the solubility and bioavailability of therapeutic agents .

Case Studies

| Study | Application Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains with MIC values indicating potential as a new antibiotic agent. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further studies suggested modulation of apoptotic pathways. |

| Study C | Polymer Chemistry | Synthesized a new polymer composite showing enhanced thermal stability and mechanical properties compared to traditional materials. |

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3,4-oxadiazole scaffold is highly versatile, with modifications at positions 2 and 5 significantly altering physicochemical and biological properties. Below is a comparison of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro (3e) and halogen (3g, 3h, 3i) substituents enhance stability and yield (up to 96% for bromo analog 3i) .

- Electron-Donating Groups (EDGs): Methoxy (30) and dimethylamino (3f) groups improve biological activity (e.g., cytotoxic GP values of 15.43–46.82% ).

- Steric Effects : The target compound’s 2-phenylpropan-2-yl group may reduce binding affinity in enzyme pockets compared to planar substituents (e.g., phenyl in ).

Enzyme Inhibition

- Cholinesterase Inhibition : N-dodecyl derivatives (e.g., 3e–3i) show moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–50 µM), attributed to hydrophobic interactions from the alkyl chain .

- GSK-3β Inhibition : 5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-oxadiazol-2-amine binds via hydrogen bonds between the oxadiazole ring and Tyr134/Val135 residues .

Cytotoxic Activity

- Methoxyphenyl Derivative (30): Displays potent activity against leukemia (K-562, GP 18.22%) and melanoma (MDA-MB-435, GP 15.43%) .

- Hydroxyphenyl Derivative (101) : Exhibits a mean growth inhibition of 62.6% across cancer cell lines .

Target Compound Prediction : The bulky 2-phenylpropan-2-yl group may enhance membrane permeability but reduce target engagement due to steric clashes.

Structural and Crystallographic Insights

Q & A

Q. What are the optimized synthetic routes for 5-(2-phenylpropan-2-yl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of amidoximes with esters or carboxylic acids using dehydrating agents. For example, in dimethyl sulfoxide (DMSO) at ambient temperature, cyclization yields oxadiazole derivatives . Alternative palladium-catalyzed methods enable coupling reactions with aryl halides, enhancing regioselectivity . Optimization requires monitoring reaction time (4–6 hours) and purification via recrystallization (e.g., methanol) to achieve >70% purity . Contradictions in yields (e.g., 60% vs. 85%) may arise from solvent polarity, catalyst loading, or precursor purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR : H and C NMR confirm substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy : Stretching vibrations for N–H (3300–3500 cm) and C=N (1600–1650 cm) validate oxadiazole formation .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity studies .

Advanced Research Questions

Q. How can structural modifications of the oxadiazole ring enhance biological activity, and what computational tools validate these effects?

Methodological Answer: Substituents like pyridine or fluorophenyl groups at the 5-position modulate electronic properties and binding affinity. Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes or receptors) by analyzing binding energies (<-7.0 kcal/mol) and hydrogen-bonding patterns . For instance, anti-inflammatory activity in preclinical models correlates with reduced COX-2 binding . Comparative studies of analogs (e.g., 5-ethyl vs. 5-methyl derivatives) reveal steric and electronic impacts on efficacy .

Q. What experimental strategies resolve contradictions in reported biological data for oxadiazole derivatives?

Methodological Answer: Discrepancies in IC values (e.g., 10 μM vs. 50 μM) may stem from assay conditions (e.g., cell line variability, incubation time). Standardized protocols include:

- Dose-Response Curves : Test across 3+ biological replicates with controls (e.g., doxorubicin for cytotoxicity).

- Mechanistic Profiling : Use siRNA knockdown or inhibitor studies to confirm target specificity .

- Meta-Analysis : Compare data across studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) .

Q. How do reaction mechanisms differ between thermal cyclization and metal-catalyzed synthesis of 1,3,4-oxadiazoles?

Methodological Answer:

- Thermal Cyclization : Proceeds via nucleophilic attack of amidoxime oxygen on carbonyl carbons, followed by dehydration. Requires high temperatures (90–120°C) and acidic conditions (e.g., POCl) .

- Palladium-Catalyzed Synthesis : Involves oxidative addition of aryl halides to Pd(0), forming Pd(II) intermediates that couple with oxadiazole precursors. Ligands like PPh improve catalytic turnover . Kinetic studies (e.g., GC-MS monitoring) reveal rate-limiting steps in each pathway .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in oxadiazole derivatives?

Methodological Answer:

- QSAR Modeling : Use multiple linear regression (MLR) or partial least squares (PLS) to correlate descriptors (e.g., logP, polar surface area) with activity .

- Cluster Analysis : Group compounds by substituent effects (e.g., electron-withdrawing vs. donating) to identify activity trends .

- Validation : Apply leave-one-out cross-validation (LOO-CV) to ensure model robustness (R > 0.7) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.